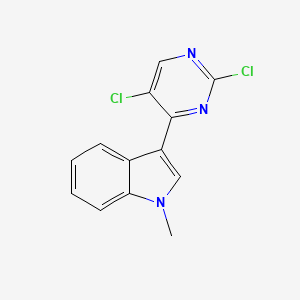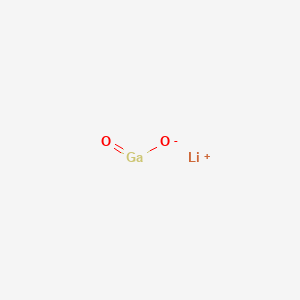
lithium;oxido(dioxo)tantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tantalate, with the chemical formula LiTaO₃, is an inorganic compound known for its unique optical, piezoelectric, and pyroelectric properties . It is a white, diamagnetic, water-insoluble solid that adopts a perovskite structure . This compound is widely used in various technological applications due to its exceptional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium tantalate is typically synthesized by treating tantalum (V) oxide (Ta₂O₅) with lithium oxide (Li₂O) . The reaction is carried out under high-temperature conditions to facilitate the formation of the desired compound. The use of excess alkali results in the formation of water-soluble polyoxotantalates .
Industrial Production Methods: In industrial settings, single crystals of lithium tantalate are produced using the Czochralski method . This method involves pulling single crystals from the melt, which allows for the production of high-purity and defect-free crystals suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium tantalate undergoes several types of chemical reactions, including:
Oxidation: Lithium tantalate can be oxidized under specific conditions, although it is generally stable in its oxidized form.
Reduction: Reduction reactions can alter the oxidation state of tantalum within the compound.
Substitution: Substitution reactions can occur, where lithium or tantalum atoms are replaced by other elements.
Common Reagents and Conditions: Common reagents used in reactions involving lithium tantalate include strong acids and bases, which can facilitate the substitution and reduction processes. High temperatures are often required to drive these reactions to completion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce lower oxidation state tantalum compounds, while substitution reactions can yield various lithium or tantalum derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium tantalate has a wide range of scientific research applications, including but not limited to:
Chemistry:
- Used in nonlinear optics for frequency doubling and other optical applications .
- Employed in infrared spectrophotometers as a standard detector element .
Biology:
- Utilized in biosensors due to its piezoelectric properties, which can detect biological interactions.
Medicine:
- Investigated for its potential use in medical imaging and diagnostic devices.
Industry:
Wirkmechanismus
The mechanism by which lithium tantalate exerts its effects is primarily related to its piezoelectric and pyroelectric properties. These properties arise from the non-centrosymmetric crystal structure of lithium tantalate, which allows for the generation of electric charges in response to mechanical stress or temperature changes . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice, which generates an electric field.
Vergleich Mit ähnlichen Verbindungen
Lithium niobate (LiNbO₃): Similar to lithium tantalate in terms of structure and properties, but with different applications and performance characteristics.
Barium titanate (BaTiO₃): Another ferroelectric material with piezoelectric properties, commonly used in capacitors and sensors.
Uniqueness of Lithium Tantalate: Lithium tantalate is unique due to its higher photorefractive resistance compared to lithium niobate, making it more suitable for certain optical applications . Additionally, its smaller temperature frequency coefficient (TCF) provides better stability for high-precision devices .
Eigenschaften
IUPAC Name |
lithium;oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.Ta/q+1;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFJATMCNLSYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ta](=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3Ta |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8112856.png)
![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)
![Rel-(3As,7R,8As)-2-(4-Chlorobenzyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8112870.png)





![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)

